molecular formula C15H15ClN2O4S B2795971 4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-23-9

4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No. B2795971
CAS RN: 338396-23-9
M. Wt: 354.81
InChI Key: HGMAEIAAMVYRPR-UHFFFAOYSA-N
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Description

“4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” is a chemical compound . The exact purpose or use of this compound is not specified in the search results.


Synthesis Analysis

Unfortunately, the synthesis process for this compound is not available in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the search results .

Scientific Research Applications

Photostability and Generation of Phenyl Cations

4-Chloroaniline and its N,N-dimethyl derivative, related to the chemical structure of 4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, are photostable in nonpolar media but undergo efficient photoheterolysis in polar solvents. This process generates triplet phenyl cations, which are significant in organic reactions and materials science (Guizzardi et al., 2001).

Peroxidation of 4-Chloroaniline

Formation of Quinone Derivatives

The peroxidation of 4-chloroaniline leads to the production of quinone derivatives. This study is relevant to understanding the oxidative transformations of chloroaniline compounds in various environments (Holland & Saunders, 1968).

Photoinduced Ionic Arylation

Arylation of Olefins

The photoinduced generation of triplet phenyl cations from 4-chloroaniline derivatives leads to arylated products. This process is significant in synthetic organic chemistry for creating complex organic structures (Mella et al., 2001).

Electrochemical Oxidation

Electrochemical Synthesis of Sulfonamide Derivatives

The electrochemical oxidation of 4-chloroaniline in water/acetonitrile mixtures is a method for synthesizing sulfonamide derivatives, relevant in medicinal chemistry and materials science (Mohamadighader et al., 2020).

Synthesis and Reactivity of Chalcone Derivatives

Chalcone Derivative Synthesis

The reaction of 4-chloroaniline with various aldehydes forms chalcone derivatives. These compounds are of interest in the study of their antimicrobial properties and potential applications in medicinal chemistry (Patel et al., 2011).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results .

Future Directions

The future directions or potential applications for this compound are not specified in the search results .

properties

IUPAC Name

[4-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-8-6-11(7-9-14)15(19)17-13-5-3-4-12(16)10-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMAEIAAMVYRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

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